molecular formula C13H15ClN2O B2653096 2-(methylamino)-N-1-naphthylacetamide hydrochloride CAS No. 1049776-77-3

2-(methylamino)-N-1-naphthylacetamide hydrochloride

Cat. No.: B2653096
CAS No.: 1049776-77-3
M. Wt: 250.73
InChI Key: MKQBWWVWTAKHNV-UHFFFAOYSA-N
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Description

Scientific Research Applications

2-(methylamino)-N-1-naphthylacetamide hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For instance, (methylamino)ethanol is considered hazardous by the 2012 OSHA Hazard Communication Standard and can cause severe skin burns and eye damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-N-1-naphthylacetamide hydrochloride typically involves the following steps:

    Naphthalene Derivative Preparation: The starting material, 1-naphthylamine, is reacted with acetic anhydride to form N-1-naphthylacetamide.

    Methylation: The N-1-naphthylacetamide is then methylated using methylamine in the presence of a suitable catalyst to yield 2-(methylamino)-N-1-naphthylacetamide.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(methylamino)-N-1-naphthylacetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted acetamides.

Mechanism of Action

The mechanism of action of 2-(methylamino)-N-1-naphthylacetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylamino)-N-1-phenylacetamide hydrochloride
  • 2-(methylamino)-N-2-naphthylacetamide hydrochloride
  • 2-(ethylamino)-N-1-naphthylacetamide hydrochloride

Uniqueness

2-(methylamino)-N-1-naphthylacetamide hydrochloride is unique due to its specific structural features, such as the naphthalene ring system and the methylamino substituent. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

2-(methylamino)-N-naphthalen-1-ylacetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.ClH/c1-14-9-13(16)15-12-8-4-6-10-5-2-3-7-11(10)12;/h2-8,14H,9H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQBWWVWTAKHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1=CC=CC2=CC=CC=C21.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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